molecular formula C49H87FeNO2+ B6288762 Ferrocenylethyl maleimide CAS No. 110517-82-3

Ferrocenylethyl maleimide

Cat. No.: B6288762
CAS No.: 110517-82-3
M. Wt: 778.1 g/mol
InChI Key: HASZRCMYVLQJQJ-KKNPMVRHSA-N
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Description

Ferrocenylethyl maleimide is a synthetic organometallic compound featuring a maleimide core conjugated to a ferrocene moiety via an ethyl linker. The maleimide group enables covalent binding through Michael addition or Diels-Alder reactions, while the ferrocene unit introduces redox activity and steric bulk. This dual functionality makes it valuable in applications such as electrochemical sensors, polymer crosslinking, and bioactive molecule design.

Properties

IUPAC Name

iron(3+);methane;1-[3-[2-methyl-3-[(Z)-pent-2-en-2-yl]cyclopropylidene]propyl]pyrrole-2,5-dione;pentane;6-pentyl-8-propylbicyclo[3.2.2]nona-1(8),5-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28.C16H19NO2.3C5H12.CH4.Fe/c1-3-5-6-9-15-13-16-10-7-11-17(15)12-14(16)8-4-2;1-4-6-11(2)16-12(3)13(16)7-5-10-17-14(18)8-9-15(17)19;3*1-3-5-4-2;;/h3-13H2,1-2H3;6-9,12H,2,4-5,10H2,1,3H3;3*3-5H2,1-2H3;1H4;/q;-2;;;;;+3/b;11-6-,13-7?;;;;;
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HASZRCMYVLQJQJ-KKNPMVRHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C.CCCCC.CCCCC.CCCCC.CCCCCC1=C2CCCC(=C(C2)CCC)C1.CCC=C([CH2-])[C-]1C(C1=CCCN2C(=O)C=CC2=O)C.[Fe+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C.CCCCC.CCCCC.CCCCC.CCCCCC1=C2CCCC(=C(C2)CCC)C1.CC/C=C(/[CH2-])\[C-]1C(C1=CCCN2C(=O)C=CC2=O)C.[Fe+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H87FeNO2+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

778.1 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ferrocenylethyl maleimide typically involves the reaction of ferrocene with maleimide derivatives. One common method is the reaction of ferrocene-functionalized carbaldehyde with maleimide in the presence of a base. This reaction proceeds through the formation of an intermediate azomethine ylide, which undergoes a cycloaddition reaction to form the desired product .

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Thiol-Maleimide Conjugation (Michael Addition)

The maleimide group in FEM undergoes a thiol-Michael addition reaction with sulfhydryl (-SH) groups, forming stable thioether bonds. This reaction is highly chemoselective at pH 6.5–7.5, with thiols reacting ~1,000 times faster than amines . Key characteristics include:

  • Mechanism : Nucleophilic attack by the thiolate ion on the electrophilic α,β-unsaturated carbonyl of maleimide, forming a succinimide thioether bond (Fig. 1) .

  • Kinetics :

    • Reaction with glutathione (a tripeptide with a free thiol) achieves 90% yield under physiological conditions .

    • Competitive hydrolysis of maleimide to maleamic acid occurs at higher pH (>8.5) .

Applications :

  • Bioconjugation of FEM to cysteine residues in peptides/proteins (e.g., cytochrome P450cam) .

  • Electrochemical labeling for redox-active biosensors .

Redox Activity of Ferrocene Moiety

The ferrocene unit in FEM enables reversible electron transfer, detectable via cyclic voltammetry (CV):

ParameterValue (vs Ag/AgCl)ConditionsSource
Oxidation Potential+0.45 V1 M phosphate buffer, pH 7.2
Reduction Potential+0.38 V65°C, deoxygenated buffer

This redox activity allows FEM to act as an electrochemical tag in bioassays, with minimal interference from biological matrices .

Hydrolysis and Retro-Michael Reactions

The thioether bond formed by FEM is stable under physiological conditions but degrades in reducing environments:

ConjugateHalf-life (h)Reducing AgentConversion ExtentSource
FEM-Glutathione20–8010 mM GSH20–90%
FEM-N-acetylcysteine505 mM DTT40%

Retro-Michael reactions enable controlled drug release, with kinetics modulated by the electron-withdrawing nature of substituents .

Comparative Reactivity with Other Ferrocene Derivatives

FEM’s dual functionality distinguishes it from related compounds:

CompoundReactivity ProfileUnique Feature
FEMThiol-selective, redox-activeCombines maleimide and ferrocene
Ferrocene acetic acidAmine-reactive (NHS ester)Lacks thiol specificity
N-ferrocenylacrylamideLower thiol reactivity (40% yield)Less stable conjugation

FEM’s maleimide group enhances conjugation efficiency compared to acrylamide-based derivatives .

Scientific Research Applications

Bioconjugation Techniques

FEM is particularly notable for its ability to react with thiol groups in biomolecules, such as proteins and peptides, through thiol-maleimide conjugation reactions. This property is crucial for:

  • Targeted Drug Delivery : By attaching FEM to therapeutic agents, researchers can enhance the specificity of drug delivery systems to target diseased cells or tissues.
  • Biomolecular Labeling : FEM serves as an electroactive label that allows for the tracking and study of biomolecules in biological systems. Its electrochemical properties enable detection via techniques like cyclic voltammetry .

Case Study: Interaction with Cysteine-Containing Proteins

A study demonstrated the application of FEM in labeling cysteine-containing proteins. The compound was used as a derivatizing agent, enhancing the electrochemical detection of these proteins through liquid chromatography coupled with mass spectrometry (LC-MS) . This method allows for sensitive analysis of thiol functionalities in complex biological samples.

Electrochemical Applications

The ferrocene unit in FEM provides unique redox properties that are beneficial for various electrochemical applications:

  • Redox Tagging : FEM can be utilized to study electron transfer processes within biological systems by acting as a redox tag. This facilitates investigations into biochemical pathways and interactions at the molecular level .
  • Electrochemical Sensors : The incorporation of FEM into sensor designs enhances sensitivity and specificity for detecting thiols and other biomolecules, which can be pivotal in diagnostics and environmental monitoring.

Surface Modification

FEM's maleimide group allows for covalent binding to various substrates, making it useful for:

  • Creating Functionalized Surfaces : By modifying surfaces with FEM, researchers can impart specific functionalities such as increased conductivity or responsiveness to external stimuli. This is particularly relevant in the development of biosensors and smart materials .
  • Self-Assembling Systems : The combination of reactive maleimide and bulky ferrocene groups enables the design of self-assembling molecular systems. These systems can be applied in drug delivery, nanomaterial development, and biosensing technologies.

Drug Development and Therapeutics

FEM has shown potential in medicinal chemistry due to its ability to influence cellular redox states and signaling pathways. Its applications include:

  • Anticancer Research : The electroactive properties of FEM may provide insights into its role as an anticancer agent by modulating redox states within cancer cells .
  • Therapeutic Agent Delivery : By leveraging its bioconjugation capabilities, FEM can be used to deliver therapeutic agents specifically to target sites within the body, enhancing treatment efficacy while minimizing side effects.

Mechanism of Action

The mechanism of action of ferrocenylethyl maleimide involves its interaction with various molecular targets. The ferrocene moiety can undergo redox reactions, which play a crucial role in its biological and chemical activities. The maleimide group can form covalent bonds with nucleophiles, leading to the formation of stable adducts. These interactions are essential for its applications in drug delivery and as a probe in biological systems .

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Substituent Effects on Maleimide Core Functionality

Compound Substituent Key Properties/Applications Reference Findings
Ferrocenylethyl maleimide Ferrocene (ethyl-linked) Redox activity, steric bulk, polymer crosslinking Not directly studied in evidence; inferred from ferrocene's known properties.
N-(4-benzoylphenyl)maleimide Benzoylphenyl Anticancer activity (IC50 ~0.39 µM in PGA-1 cells) Most potent in Series 7 due to heterocyclic substitution enhancing potency .
3,4-bis(arylthio)maleimides Arylthio groups Broad-spectrum antimicrobial activity Comparable to simpler arylthio derivatives but less potent than amphotericin B .
Tosyloxymaleimide Tosyloxy (leaving group) Synthetic intermediate for aryloxymaleimides Rarely reported; used in novel aryloxymaleimide syntheses .
Maleimide-modified GO (mGO) Graphene oxide functionalized Enhanced polymer mechanical/self-healing properties 0.030 wt% mGO improves tensile strength via Diels-Alder crosslinking .

Biochemical and Pharmacological Activity

  • Anticancer Potency: N-(4-benzoylphenyl)maleimide derivatives (e.g., 26n) exhibit IC50 values of 0.39 µM in PGA-1 cells, attributed to heterocyclic substituents (e.g., 2-pyridyl) enhancing target binding .
  • Antimicrobial Activity : 3,4-bis(arylthio)maleimides show moderate activity against Gram-positive bacteria and fungi, but this compound’s metal center could offer unique modes of action via reactive oxygen species generation .
  • Enzyme Inhibition : Maleimide derivatives (e.g., compound H) inhibit chitin synthase (>90% activity), suggesting Ferrocenylethyl derivatives could be tailored for agrochemical applications .

Table 2: Crosslinking Efficiency and Material Properties

Compound Crosslinking Mechanism Key Findings
This compound Diels-Alder/Michael addition Potential for redox-responsive hydrogels; steric effects may slow kinetics.
Maleimide-functionalized dextran Thiol-maleimide click chemistry Degree of substitution (DS = 5.0) optimizes hydrogel rigidity .
mGO (maleimide-modified GO) Diels-Alder with furan groups 0.030 wt% mGO enhances tensile strength by 200% in nanocomposites .
Anthracene-protected maleimides Retro-Diels-Alder for toughening Prevents homopolymerization, improving epoxy resin flexibility .
  • Thermal Stability : Maleimide homopolymerization in epoxy resins (e.g., DGEBA-MIPA) causes brittleness, but anthracene protection mitigates this . This compound’s thermal behavior remains unstudied, though ferrocene’s stability up to 400°C suggests high thermal resistance.

Q & A

Q. What are the recommended synthetic routes for preparing ferrocenylethyl maleimide, and how can purity be validated?

this compound can be synthesized via maleimide functionalization of ferrocene derivatives. A common approach involves reacting maleic anhydride with ferrocenylethylamine to form the maleimide ring. Purity is validated using NMR (¹H/¹³C) to confirm the absence of unreacted amines or anhydrides and MALDI-TOF mass spectrometry to verify molecular weight (e.g., +116 Da shift upon conjugation) . High-performance liquid chromatography (HPLC) with UV detection at 300–310 nm (maleimide-specific absorbance) is recommended for quantitative purity assessment .

Q. How can thiol-maleimide "click" chemistry be optimized for conjugating this compound to cysteine-containing biomolecules?

Base-initiated thiol-Michael addition under mild conditions (pH 7–8, 25°C) ensures selective conjugation. Use triethylamine (TEA) or β-mercaptoethanol as initiators to avoid side reactions. Monitor reaction progress via UV-Vis spectroscopy (302 nm for maleimide consumption) and confirm conjugation using SDS-PAGE with ferrocene-specific staining (e.g., Prussian Blue) . Avoid radical-mediated conditions, which lead to non-selective thiol-ene/yne byproducts .

Q. What methods are available for quantifying maleimide groups in this compound conjugates?

Direct spectrophotometric quantification at 302 nm is limited by low extinction coefficients (ε ≈ 620 M⁻¹cm⁻¹) and interference from proteins. Alternative methods include:

  • Ellman’s assay : Quantify unconjugated thiols to infer maleimide consumption .
  • SERS (Surface-Enhanced Raman Spectroscopy) : A semi-quantitative approach validated for maleimide detection in the 60–120 µg/mL range using silver nanoparticles .
  • ¹H NMR : Track maleimide proton peaks (δ 6.6–6.8 ppm) .

Advanced Research Questions

Q. How can discrepancies between theoretical and experimental ligand conjugation efficiency be resolved?

Experimental ligand counts (e.g., via qPAINT or fluorescence correlation spectroscopy) often fall below theoretical predictions due to maleimide hydrolysis, steric hindrance, or PEG chain entanglement . Mitigation strategies:

  • Pre-treat maleimide-functionalized nanoparticles with 2-mercaptoethanol to quench hydrolyzed maleimides .
  • Optimize PEG length (e.g., ≤2 kDa) to reduce chain flexibility and improve ligand accessibility .
  • Use CBS-QB3 computational modeling to predict conjugation kinetics under varying solvent/pH conditions .

Q. What are the mechanisms underlying maleimide hydrolysis, and how can stability be improved during storage?

Maleimide hydrolysis to maleamic acid occurs via nucleophilic attack by water, accelerated at pH > 7.5 or elevated temperatures. Stability can be enhanced by:

  • Storing maleimide derivatives in anhydrous solvents (e.g., DMF) at −20°C .
  • Using "rebridging" maleimides (e.g., dibromomaleimides) that form hydrolytically stable thioether bonds .
  • Monitoring hydrolysis via ¹H NMR (disappearance of δ 6.6–6.8 ppm peaks) or UV-Vis (absorbance loss at 302 nm) .

Q. How do solvent and initiator choices influence the selectivity of thiol-maleimide reactions in multifunctional systems?

Solvent polarity and initiator basicity dictate reaction pathways:

  • Polar aprotic solvents (DMF) : Promote base-initiated mechanisms, favoring maleimide-thiol selectivity .
  • Nonpolar solvents (chloroform) : Enable radical-mediated pathways but risk side reactions with allyl/propargyl groups . Computational modeling (DFT or CBS-QB3) predicts activation energies for competing pathways, guiding solvent/initiator selection .

Q. What advanced techniques enable real-time monitoring of maleimide reactivity in complex biological matrices?

  • Time-resolved fluorescence : Use maleimide-quenched fluorophores (e.g., BODIPY-maleimide) to track conjugation kinetics .
  • Electrochemical detection : Leverage ferrocene’s redox activity to quantify maleimide conjugation via cyclic voltammetry .
  • Mass spectrometry imaging (MSI) : Map maleimide distribution in tissues using ferrocene’s distinct isotopic signature .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on maleimide linker stability in vivo?

While maleimide-thiol adducts are traditionally considered stable, in vivo studies show retro-Michael reactions in blood plasma due to glutathione competition. Resolve contradictions by:

  • Conducting stability assays in simulated physiological conditions (e.g., 1 mM glutathione, pH 7.4, 37°C) .
  • Comparing "rebridging" maleimides (e.g., bis-sulfone derivatives) to classical maleimides using LC-MS/MS .

Q. Why do computational models sometimes fail to predict experimental maleimide reaction yields?

Models often neglect solvent dynamics or steric effects in macromolecular systems. Improve accuracy by:

  • Incorporating explicit solvent molecules in DFT calculations .
  • Validating predictions with experimental kinetics (e.g., stopped-flow spectroscopy) .

Methodological Best Practices

  • Synthesis : Include MALDI-TOF and ¹H NMR data for all novel this compound derivatives .
  • Conjugation : Report initiator equivalents, solvent polarity, and reaction time to enable reproducibility .
  • Data Reporting : Use the metric system, avoid >3 significant figures without justification, and specify statistical significance thresholds (e.g., p < 0.01) .

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